molecular formula C10H12BrCl2N B15296171 7-Bromo-5-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

7-Bromo-5-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B15296171
M. Wt: 297.02 g/mol
InChI Key: ZFGFNQRKWRNEKS-UHFFFAOYSA-N
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Description

7-Bromo-5-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a halogenated tetrahydroisoquinoline derivative. The compound features a bicyclic isoquinoline core substituted with bromine (Br) at position 7, chlorine (Cl) at position 5, and a methyl group at the nitrogen atom. Its molecular formula is inferred as C₁₀H₁₂BrCl₂N (including the hydrochloride counterion), with a theoretical molecular weight of 296.8 g/mol.

Properties

Molecular Formula

C10H12BrCl2N

Molecular Weight

297.02 g/mol

IUPAC Name

7-bromo-5-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride

InChI

InChI=1S/C10H11BrClN.ClH/c1-6-9-4-7(11)5-10(12)8(9)2-3-13-6;/h4-6,13H,2-3H2,1H3;1H

InChI Key

ZFGFNQRKWRNEKS-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(CCN1)C(=CC(=C2)Br)Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the following steps:

    Bromination and Chlorination: The starting material, 1-methyl-1,2,3,4-tetrahydroisoquinoline, undergoes bromination and chlorination reactions to introduce the bromine and chlorine atoms at the 7th and 5th positions, respectively.

    Hydrochloride Formation: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, followed by purification and crystallization steps to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with hydrogen atoms replacing the bromine or chlorine atoms.

    Substitution: Substituted derivatives with new functional groups replacing the bromine or chlorine atoms.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and pathways.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential lead compound for the development of new pharmaceuticals.

Industry:

  • Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 7-Bromo-5-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms, along with the isoquinoline ring, contribute to its binding affinity and selectivity towards certain biological targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares the target compound with four structurally related analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Data (e.g., Melting Point)
7-Bromo-5-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride C₁₀H₁₂BrCl₂N 296.8 (calculated) Br (C7), Cl (C5), -CH₃ (N1) Not explicitly reported
7-Bromo-5-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride C₁₀H₁₂BrClFN 352.23 (reported)* Br (C7), F (C5), -CH₃ (N1) Not explicitly reported
6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride C₁₇H₁₉NO₂·HCl 305.79 -OCH₃ (C6, C7), -C₆H₅ (N1) Melting point: 251–254°C
5-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride C₉H₁₀BrN·HCl 238.36 (calculated) Br (C5), tetrahydroquinoline scaffold Safety data available (GHS SDS)
MPTP (1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine) C₁₂H₁₅N 173.25 Tetrahydropyridine core, -C₆H₅ (C4) Linked to parkinsonism in humans
Key Observations:
  • Halogen Substitution : Replacing Cl with F (as in the fluoro analog) increases molecular weight but may alter electronic properties and binding affinity .
  • Functional Groups : Methoxy (-OCH₃) and phenyl groups () enhance hydrophobicity, which could influence blood-brain barrier penetration .

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